N,N'-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide)
Overview
Description
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) is an organic compound characterized by the presence of a nitrobenzene core substituted with two ethylhexanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-ethylhexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Introduction of additional functional groups on the aromatic ring, such as nitro or sulfonic acid groups.
Scientific Research Applications
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The ethylhexanamide groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamide): Similar structure but with an ethane linker instead of a nitrobenzene core.
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide): Similar nitrobenzene core but with phenoxybutanamide groups instead of ethylhexanamide groups.
Uniqueness
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-ethylhexanamide) is unique due to the presence of both nitro and ethylhexanamide groups, which confer distinct chemical and biological properties. The nitro group allows for redox activity, while the ethylhexanamide groups enhance lipophilicity and potential interactions with lipid membranes.
This compound’s unique combination of functional groups makes it a valuable tool for various scientific research applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2-ethyl-N-[3-(2-ethylhexanoylamino)-4-nitrophenyl]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-5-9-11-16(7-3)21(26)23-18-13-14-20(25(28)29)19(15-18)24-22(27)17(8-4)12-10-6-2/h13-17H,5-12H2,1-4H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQULWMWKYIRRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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